Cas no 17412-39-4 (2,6-Dimethylimidazo[1,2-b]pyridazine)

2,6-Dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound featuring a fused imidazole and pyridazine ring system with methyl substituents at the 2 and 6 positions. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its rigid bicyclic framework enhances binding affinity in molecular interactions, while the methyl groups improve solubility and metabolic stability. The compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents. Its well-defined reactivity profile allows for selective functionalization, enabling precise modifications for targeted applications in drug discovery and material science.
2,6-Dimethylimidazo[1,2-b]pyridazine structure
17412-39-4 structure
Product Name:2,6-Dimethylimidazo[1,2-b]pyridazine
CAS No:17412-39-4
MF:C8H9N3
MW:147.177160978317
CID:122326
PubChem ID:21817667
Update Time:2025-10-30

2,6-Dimethylimidazo[1,2-b]pyridazine Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dimethylimidazo[1,2-b]pyridazine
    • Imidazo[1,2-b]pyridazine,2,6-dimethyl-
    • MFCD11044778
    • AKOS006306051
    • DTXSID30618399
    • SCHEMBL3921056
    • VBYMFQBIVFYWIW-UHFFFAOYSA-N
    • 17412-39-4
    • 2,6-dimethyl-imidazo[1,2-b]pyridazine
    • SY354651
    • Inchi: 1S/C8H9N3/c1-6-3-4-8-9-7(2)5-11(8)10-6/h3-5H,1-2H3
    • InChI Key: VBYMFQBIVFYWIW-UHFFFAOYSA-N
    • SMILES: N12C=C(C)N=C1C=CC(C)=N2

Computed Properties

  • Exact Mass: 147.07977
  • Monoisotopic Mass: 147.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 30.2Ų

Experimental Properties

  • PSA: 30.19

2,6-Dimethylimidazo[1,2-b]pyridazine Pricemore >>

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Additional information on 2,6-Dimethylimidazo[1,2-b]pyridazine

Comprehensive Overview of 2,6-Dimethylimidazo[1,2-b]pyridazine (CAS No. 17412-39-4): Properties, Applications, and Research Insights

2,6-Dimethylimidazo[1,2-b]pyridazine (CAS No. 17412-39-4) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and material science research due to its unique structural features and versatile applications. This compound belongs to the imidazo[1,2-b]pyridazine family, a class of nitrogen-containing fused rings known for their bioactivity and electronic properties. Researchers and industries are increasingly exploring its potential in drug discovery, agrochemicals, and advanced materials, aligning with the growing demand for novel molecular frameworks in these fields.

The molecular structure of 2,6-Dimethylimidazo[1,2-b]pyridazine incorporates two methyl groups at the 2- and 6-positions, which influence its physicochemical properties, such as solubility, stability, and reactivity. These modifications make it a valuable intermediate in synthesizing more complex molecules, particularly in medicinal chemistry. Recent studies highlight its role as a kinase inhibitor scaffold, a hot topic in cancer research, where targeted therapies are revolutionizing treatment paradigms. This aligns with the surge in searches for "small molecule inhibitors" and "heterocyclic drug candidates" in scientific databases.

In addition to pharmaceutical applications, CAS No. 17412-39-4 has shown promise in materials science. Its conjugated system and electron-rich nature make it a candidate for organic semiconductors and light-emitting diodes (OLEDs), areas gaining traction due to the push for sustainable technologies. Users frequently search for "organic electronic materials" and "imidazole derivatives in optoelectronics," reflecting the compound's relevance in cutting-edge research.

Synthetic routes to 2,6-Dimethylimidazo[1,2-b]pyridazine often involve cyclization reactions of appropriately substituted pyridazine precursors, a process optimized for yield and purity. Analytical techniques like NMR spectroscopy and mass spectrometry are critical for characterizing this compound, addressing common queries about "how to analyze imidazo[1,2-b]pyridazine derivatives." Safety data sheets emphasize standard laboratory precautions, ensuring compliance with non-hazardous handling protocols.

The commercial availability of CAS No. 17412-39-4 through specialty chemical suppliers has facilitated its adoption in academic and industrial labs. Its structure-activity relationship (SAR) studies are frequently cited in patents, particularly for central nervous system (CNS) therapeutics, another trending topic in drug development forums. This compound's adaptability to modular synthesis further enhances its appeal, as researchers seek "scalable synthetic methods for fused heterocycles."

Future directions for 2,6-Dimethylimidazo[1,2-b]pyridazine include exploring its biocompatibility and environmental impact, key concerns in green chemistry initiatives. As AI-driven drug discovery accelerates, computational studies predicting its ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) are likely to rise, addressing popular search terms like "in silico modeling of heterocycles." Collaborative efforts between chemists and biologists will further unlock its potential, solidifying its role in next-generation scientific breakthroughs.

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